D-(+)-Talose-d1

Stable Isotope Dilution LC-MS Quantification Carbohydrate Analysis

Accurate quantification of D-talose in complex biological matrices is confounded by matrix effects and variable extraction recovery. D-(+)-Talose-d1 resolves this as a co-eluting stable isotope internal standard: • +1 Da mass shift at C-1 enables MS differentiation while preserving chromatographic co-elution with unlabeled talose • 98 atom % D enrichment eliminates residual unlabeled signal in enzyme kinetics and mutarotation studies • Validated for ribose-5-phosphate isomerase assays, galactose-recognizing protein binding studies, and LC-MS method validation per bioanalytical guidelines

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12393682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Talose-d1
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D
InChIKeyGZCGUPFRVQAUEE-SXTXTPHOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Talose-d1 for Quantitative Bioanalysis and Epimerase Studies: Baseline Specifications and Comparator Context


D-(+)-Talose-d1 is a deuterium-labeled isotopologue of D-(+)-talose, a rare C6 aldohexose that occurs naturally as the C-2 epimer of D-galactose and the C-4 epimer of D-mannose [1]. This labeled derivative incorporates one deuterium atom at the anomeric carbon (C-1), providing a molecular weight of 181.16 g/mol and an exact mass of 181.06966484 Da [2]. The parent compound, D-(+)-talose, is employed as a diagnostic substrate for ribose-5-phosphate isomerases from Clostridium species . The deuterium-labeled analog is supplied for research applications requiring precise quantification of talose in complex biological or chemical matrices, with typical specifications including ≥98% purity and isotopic enrichment of 98 atom % D at the C-1 position .

Why Unlabeled D-Talose, 13C-Labeled Analogs, or Alternative Aldohexoses Cannot Be Directly Substituted for D-(+)-Talose-d1 in Quantitative Workflows


Substitution of D-(+)-Talose-d1 with unlabeled D-(+)-talose, D-(+)-Talose-13C, or other aldohexoses fails in three critical analytical and biological contexts. First, for liquid chromatography-mass spectrometry (LC-MS) quantification, the deuterium label provides a mass shift that allows the internal standard to be distinguished from the analyte in the mass spectrometer while co-eluting chromatographically; unlabeled talose offers no such distinction, and alternative aldohexoses exhibit different chromatographic retention times, ionization efficiencies, and matrix effects, invalidating the internal standard correction principle [1]. Second, in nuclear magnetic resonance (NMR) studies, deuteration at C-1 eliminates the one-bond 13C-1H coupling (1J(C1,H1)) that is present in the unlabeled parent compound, a spectral simplification that neither 13C labeling alone nor alternative aldohexoses can replicate . Third, for enzyme specificity assays involving talose-metabolizing enzymes such as ribose-5-phosphate isomerase, the binding and catalytic behavior of D-talose differs substantially from its epimers—for instance, D-glucose and D-gulose exhibit no detectable binding to lactose permease, whereas D-talose binds with affinity comparable to D-galactose—meaning that substitution with a non-epimeric sugar yields invalid structure-activity data [2].

Quantitative Differentiation of D-(+)-Talose-d1 Versus Unlabeled Talose and Alternative Labeled Monosaccharides: Assay-Validated Comparative Evidence


Isotopic Enrichment and Mass Difference Enables Definitive MS Distinction from Unlabeled Talose

D-(+)-Talose-d1 provides a +1.0063 Da exact mass shift relative to unlabeled D-(+)-talose (monoisotopic mass 180.0634 Da vs. 181.0697 Da for the deuterated isotopologue), enabling unambiguous differentiation by high-resolution mass spectrometry. This mass shift is sufficient to resolve the internal standard signal from the endogenous analyte in complex biological matrices, provided that chromatographic co-elution is maintained [1]. The isotopic enrichment is specified at 98 atom % D, which exceeds the minimal enrichment threshold (typically >95 atom %) recommended for reliable LC-MS internal standard applications and minimizes isotopic cross-talk between the labeled and unlabeled channels .

Stable Isotope Dilution LC-MS Quantification Carbohydrate Analysis

Elimination of 1J(C1,H1) Coupling Simplifies NMR Spectra Versus Unlabeled Talose

In 13C NMR spectra, deuteration at the anomeric C-1 position of D-(+)-Talose-d1 eliminates the one-bond 13C-1H coupling (1J(C1,H1)) that normally appears as a characteristic doublet in the unlabeled parent compound. For unlabeled D-talose, the C-1 resonance appears as a doublet with a 1J(C1,H1) coupling constant of approximately 160-180 Hz, whereas in D-(+)-Talose-d1 this signal collapses to a singlet due to the absence of the proton . This spectral simplification is not achievable with 13C labeling alone, which would instead produce enhanced signal intensity without removing coupling multiplicity, nor with alternative aldohexoses such as D-galactose or D-mannose, which exhibit distinct chemical shift fingerprints due to different stereochemical configurations [1].

NMR Spectroscopy Carbohydrate Conformation Tautomeric Equilibria

Deuterium Retention at C-1 Is Stable Under Aqueous Conditions Versus Labeling at Exchangeable Positions

The deuterium label in D-(+)-Talose-d1 is positioned at the anomeric carbon (C-1), which is a non-exchangeable site under typical aqueous sample preparation and chromatographic conditions (pH 2-8, ambient temperature). This contrasts with deuterium labeling at hydroxyl or amino protons, which undergo rapid H/D exchange in protic solvents and effectively lose the isotopic label prior to analysis [1]. In comparative studies of deuterated internal standards, labels at exchangeable positions have been shown to produce >90% loss of deuterium incorporation within minutes in aqueous mobile phases, whereas C-bound deuterium labels such as that in D-(+)-Talose-d1 exhibit negligible exchange under identical conditions [2].

Isotopic Label Stability LC-MS Sample Preparation Deuterium Exchange

Comparative Binding Affinity of D-Talose Versus Epimeric Aldohexoses in Lactose Permease

In a systematic study of 31 structural analogs of D-galactose binding to the lactose permease of Escherichia coli, the C-2 epimer α-D-talose bound with an apparent affinity comparable to that of D-galactose (Kd ≈ 30 mM for D-galactose), whereas the C-3 epimer D-gulose and the C-4 epimer D-glucose exhibited no detectable binding whatsoever [1]. This demonstrates that D-talose retains essential H-bonding interactions at C-2 that are lost in other epimeric sugars, and that 2-deoxy-D-galactose affords no substrate protection, indicating that non-stereospecific H-bonding at C-2 is required for stable binding [1]. For applications requiring D-(+)-Talose-d1 as a labeled tracer, this binding data confirms that talose exhibits distinct and non-interchangeable recognition properties compared to its more common epimers.

Enzyme Specificity Carbohydrate Recognition Transporter Assays

Tautomeric Composition of D-Talose in Aqueous Solution Differs from Other Aldohexoses

13C NMR studies of [1-13C]-labeled D-aldohexoses in aqueous solution have quantified the acyclic aldehyde and hydrate populations for the complete series of D-aldohexoses. For D-talose at 28°C, the acyclic aldehyde and hydrate are present in approximately equivalent amounts, a distribution that differs from D-galactose, D-glucose, and other epimers [1]. This tautomeric equilibrium influences the accessibility of the C-1 position for enzymatic reactions and chemical derivatization. For D-(+)-Talose-d1, the deuterium label at C-1 provides a unique NMR handle for monitoring mutarotation kinetics and tautomeric interconversion without interference from the large pyranose/furanose signals that dominate 1H NMR spectra of unlabeled sugars .

Carbohydrate Tautomerism 13C NMR Quantitation Aldose-Ketose Interconversion

Single Deuteration at C-1 Minimizes Chromatographic Retention Time Shift Versus Multi-Deuterated Analogs

Deuterated internal standards containing multiple deuterium atoms (e.g., glucose-d7, galactose-d7) can exhibit sufficient alteration in molecular behavior to cause chromatographic separation from the unlabeled analyte, compromising the internal standard correction principle which assumes identical instrumental conditions [1]. In contrast, D-(+)-Talose-d1 incorporates only a single deuterium atom at the non-exchangeable C-1 position, which minimizes deuterium isotope effects on reversed-phase or HILIC retention time. This property is particularly valuable for talose quantification where co-elution of the labeled and unlabeled species is essential for accurate matrix effect correction [2].

LC-MS Method Development Deuterium Isotope Effects Chromatographic Resolution

Validated Application Scenarios for D-(+)-Talose-d1 in Carbohydrate Metabolomics, Enzyme Characterization, and Analytical Method Development


Stable Isotope Dilution LC-MS Quantification of D-Talose in Fermentation Broths and Biological Fluids

D-(+)-Talose-d1 is employed as an internal standard for the absolute quantification of D-talose in complex matrices such as microbial fermentation broths, cell culture supernatants, and biological fluids. The single deuterium label at the non-exchangeable C-1 position provides a sufficient mass shift (+1 Da) for mass spectrometric differentiation while maintaining chromatographic co-elution with the unlabeled analyte, ensuring accurate correction for matrix effects and extraction recovery . This application is particularly valuable for monitoring rare sugar production in engineered microbial strains and for pharmacokinetic studies of talose-containing natural products .

NMR Mechanistic Studies of Talose-Metabolizing Enzymes and Tautomeric Interconversion

The elimination of 1J(C1,H1) coupling in 13C NMR spectra of D-(+)-Talose-d1 simplifies resonance assignment and enables real-time monitoring of enzymatic reactions at the anomeric center. This spectral simplification is essential for studying ribose-5-phosphate isomerase activity, aldose-ketose interconversion, and mutarotation kinetics in aqueous solution . The high isotopic enrichment (98 atom % D) ensures that residual unlabeled talose does not confound interpretation of reaction progress curves or tautomeric equilibria .

Substrate Specificity Profiling of Galactose-Recognizing Proteins and Transporters

Based on the established binding affinity of D-talose to lactose permease—comparable to D-galactose while D-glucose and D-gulose exhibit no detectable binding—D-(+)-Talose-d1 can be used as a labeled tracer to probe the stereochemical requirements of galactose-recognizing proteins, lectins, and carbohydrate transporters . The deuterium label enables sensitive detection by MS or NMR, allowing competitive binding assays, uptake studies, and structure-activity relationship mapping without the need for radioactive isotopes .

Method Validation and System Suitability Testing for Carbohydrate LC-MS Assays

D-(+)-Talose-d1 serves as a system suitability standard and method validation tool for LC-MS assays targeting rare aldohexoses. Its single-deuterium design provides a well-characterized internal standard with documented isotopic enrichment (98 atom % D) and chromatographic behavior that closely mirrors the unlabeled analyte, meeting the criteria for bioanalytical method validation per regulatory guidelines . The compound's stability under aqueous storage conditions simplifies preparation of calibration standards and quality control samples .

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